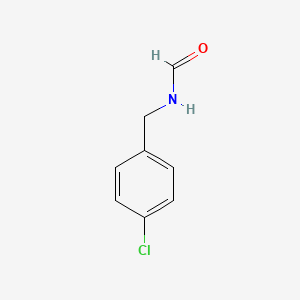

N-(4-chlorobenzyl)formamide

Description

Significance and Research Context of N-Formyl Compounds

N-formyl compounds, also known as formamides, represent a significant class of organic molecules with diverse applications in both laboratory and industrial settings. They are recognized as valuable intermediates in a wide range of chemical transformations and are integral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The formyl group can act as a protecting group for amines in peptide synthesis, a crucial process in the development of new drugs. scholarsresearchlibrary.com

Formamides are also utilized as Lewis bases to catalyze various chemical reactions. scholarsresearchlibrary.com Furthermore, the N-formyl functional group is present in several natural products and pharmacologically active compounds, highlighting its importance in medicinal chemistry. jst.go.jpnih.gov Research into N-formyl compounds is driven by the desire to develop new synthetic methodologies that are efficient, environmentally friendly, and applicable to a wide range of substrates. researchgate.netscholarsresearchlibrary.com The study of these compounds often involves exploring their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai

The biological significance of N-formyl compounds extends to the innate immune system, where N-formyl peptide receptors (FPRs) play a crucial role in recognizing formylated peptides derived from bacteria and damaged host cells, initiating an inflammatory response. frontiersin.org This biological context further fuels research into the synthesis and properties of novel N-formyl derivatives.

Historical Overview of Amide Synthesis and Derivatization

The synthesis of amides is a fundamental transformation in organic chemistry, with a rich history of method development. Traditionally, amides are formed by the condensation of a carboxylic acid and an amine. However, this direct approach often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To address this, a vast array of coupling reagents and activating agents have been developed over the years to facilitate amide bond formation under milder conditions.

Early methods often involved the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which would then readily react with an amine. While effective, these methods can suffer from drawbacks such as the need for stoichiometric amounts of activating agents and the generation of byproducts that require removal. rsc.org

The mid-20th century saw the development of carbodiimide-based coupling reagents, which became mainstays in peptide synthesis and general amide formation. The continual search for more efficient and milder methods has led to the exploration of various catalytic systems, including those based on transition metals and organocatalysts. rsc.orgnih.gov In recent years, there has been a significant push towards "green" and sustainable methods for amide synthesis, focusing on high atom economy and the use of non-toxic reagents and solvents. rsc.org This includes direct catalytic dehydrative amidation, which produces water as the only byproduct. rsc.org

The derivatization of amides themselves has also been an area of active research. Due to their inherent stability, activating the amide bond for further transformation is challenging. researchgate.net However, significant progress has been made in developing methods for amide activation, allowing for their conversion into a variety of other functional groups. nih.gov

Contemporary Research Trajectories for Chlorobenzylformamides

Current research on chlorobenzylformamides, including N-(4-chlorobenzyl)formamide, is multifaceted and spans several areas of chemical science. One prominent area of investigation is their potential as therapeutic agents. For instance, a series of benzylformamides with chloro substitutions have been synthesized and evaluated for their antituberculosis activity. rjptonline.orgresearchgate.net

The synthesis of these compounds often employs modern synthetic strategies, such as multicomponent reactions, which offer an efficient way to generate molecular diversity from simple starting materials. rjptonline.orgresearchgate.net Researchers are also exploring greener and more efficient catalytic methods for the synthesis of N-substituted formamides. This includes the use of earth-abundant metal catalysts for the dehydrogenative coupling of amines and alcohols. google.comgoogle.com

Furthermore, derivatives of this compound are being designed and synthesized as potential anticancer agents. nih.gov These studies often involve the integration of the chlorobenzylformamide scaffold into larger molecular frameworks to target specific biological pathways involved in cancer progression. Computational methods, such as docking simulations, are increasingly being used in conjunction with synthetic efforts to understand the molecular interactions of these compounds with their biological targets. nih.gov The ongoing research into chlorobenzylformamides underscores their potential as valuable scaffolds in the discovery of new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLAQBRNNOLMIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457184 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86386-67-6 | |

| Record name | 4-chlorobenzylcarbamoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorobenzyl Formamide and Its Derivatives

Direct Formylation Approaches

Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of an amine. For the synthesis of N-(4-chlorobenzyl)formamide, this is typically achieved by reacting 4-chlorobenzylamine (B54526) with a formylating agent.

The most common and straightforward formylating agent is formic acid or its derivatives, such as ethyl formate (B1220265). rsc.orgresearchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the formyl source.

Conventional synthesis of N-formamides often employs organic solvents to facilitate the reaction between the amine and the formylating agent. Solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), or alcohols are commonly used. rsc.orgbath.ac.uknih.gov For instance, the formylation of amines can be carried out in DCM at reflux in the presence of a catalyst. nih.gov Another approach involves using ethyl formate as the formylating agent, which can also serve as the solvent, sometimes with the addition of a co-catalyst like formic acid to achieve high conversion rates. rsc.org While effective, these methods often require subsequent purification steps to remove the solvent and any excess reagents. bath.ac.uk

| Reactants | Solvent | Conditions | Product Yield | Reference |

| 4-Chlorobenzylamine, Amide | Dichloromethane/Methanol (B129727) | Column Chromatography | 71% | bath.ac.uk |

| Aniline (B41778), Ethyl Formate | Dichloromethane/Methanol | 20 °C, 20 h (with 10 mol% Formic Acid) | 94% | rsc.org |

| Amines, Formic Acid | Dichloromethane (DCM) | Reflux | Nearly Quantitative | nih.gov |

In line with the principles of green chemistry, solvent-free conditions for the N-formylation of amines have gained significant attention. These methods reduce environmental impact and simplify product work-up. Reactions are typically performed by mixing the amine directly with formic acid, often in the presence of a catalyst, at room or elevated temperatures. researchgate.netmedcraveonline.com Boric acid has been shown to catalyze the transamidation of primary amides under solvent-free conditions. bath.ac.uk For example, the reaction of 4-chloroaniline (B138754) with formic acid demonstrates that in the absence of a catalyst, a 25% yield is obtained after 100 minutes, whereas adding a catalyst like H-Zeolite-A can increase the yield to 95% in just 15 minutes under solvent-free conditions at room temperature. medcraveonline.com

| Reactants | Catalyst | Conditions | Time | Yield | Reference |

| 4-Chloroaniline, Formic Acid | None | Solvent-Free, Room Temp | 100 min | 25% | medcraveonline.com |

| 4-Chloroaniline, Formic Acid | H-Zeolite-A | Solvent-Free, Room Temp | 15 min | 95% | medcraveonline.com |

| Various Amines, Formic Acid | Sulfated Tungstate | Solvent-Free | - | Good to Excellent | nih.gov |

| Various Amines, Formic Acid | ZnO | Solvent-Free, 70 °C | 10-720 min | Good to Excellent | nih.gov |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering advantages such as reduced reaction times, higher yields, and often cleaner reaction profiles. researchgate.netias.ac.in The N-formylation of amines, including aniline derivatives like 4-chloroaniline, can be significantly optimized under solvent-free microwave conditions. researchgate.net For instance, the formylation of amino acid esters using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and formic acid under microwave irradiation is completed in just 3-6 minutes, compared to 5-20 hours required under conventional heating. nih.gov While a direct microwave synthesis for this compound is not detailed in the provided results, the successful application to related structures like N-(4-chlorophenyl)formamide suggests its high applicability. researchgate.nettandfonline.com

| Reactants | Conditions | Time | Yield | Reference |

| Amino Acid Esters, Formic Acid | Microwave, CDMT catalyst | 3-6 min | Nearly Quantitative | nih.gov |

| 2,2-dichloro-1,3-bis(4-chlorophenyl)aziridine, DMSO/H₂O | Microwave, 300 W | 15 min | 60% | tandfonline.com |

| Aniline derivatives, Formic Acid | Microwave, Solvent-Free | Shortened Time | Good | researchgate.net |

The use of catalysts is crucial for enhancing the efficiency and selectivity of N-formylation reactions. Catalysts can activate the formic acid derivative, facilitating the nucleophilic attack by the amine.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, making the process more economical and sustainable. medcraveonline.comiaea.org

Zeolite-A: Zeolites, particularly in their protonated form (H-Zeolite-A), have proven to be highly efficient and reusable heterogeneous catalysts for the N-formylation of amines with formic acid under solvent-free conditions at room temperature. medcraveonline.commedcraveonline.com The acidic sites on the zeolite surface are believed to activate the formic acid, accelerating the reaction. medcraveonline.com Studies show that H-Zeolite-A is a more effective catalyst compared to its various ion-exchanged forms (Na-LTA, K-LTA, Mg-LTA) for this transformation. medcraveonline.commedcraveonline.com The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. medcraveonline.com

Co(II) embedded Covalent Organic Frameworks (COFs): Covalent Organic Frameworks (COFs) are crystalline porous polymers with tunable functionalities, making them promising platforms for catalysis. berkeley.edu A Co(II)-embedded imine-linked COF has been developed as a stable and effective photocatalyst for the N-formylation of various amines using CO₂ under visible light irradiation. rsc.org This approach represents a green and sustainable method for synthesizing formamides. rsc.org Similarly, other research highlights the use of single-site cobalt catalysts supported on metal-organic frameworks (MOFs) for the N-formylation of amines with CO₂ and a reducing agent, demonstrating high activity and recyclability. rsc.orgbohrium.com

Supported Pyridinium Catalysts: Porous organic polymers (POPs) functionalized with pyridine (B92270) moieties have been synthesized and used as supports for ruthenium catalysts. sorbonne-nouvelle.frresearchgate.net These materials show high catalytic activity in the N-formylation of a range of primary and secondary amines using CO₂ and H₂ under mild conditions. sorbonne-nouvelle.fr The pyridine groups within the polymer framework are thought to enhance CO₂ adsorption, thereby promoting its conversion to the formamide (B127407) product. sorbonne-nouvelle.fr The heterogeneous nature of these catalysts allows for easy separation and reuse for multiple reaction cycles. sorbonne-nouvelle.frresearchgate.net

| Catalyst System | Formyl Source | Key Features | Reference |

| Zeolite-A (H-form) | Formic Acid | Solvent-free, room temperature, high yield, reusable. | medcraveonline.commedcraveonline.com |

| Co(II)@Tp-TH COF | CO₂ | Visible-light photocatalysis, green synthesis, recyclable. | rsc.org |

| Ru/POP-Py&PPh₃ | CO₂ / H₂ | Mild conditions, good yields, recyclable heterogeneous catalyst. | sorbonne-nouvelle.frresearchgate.net |

Reaction of 4-Chlorobenzylamine with Formic Acid and its Derivatives

Catalytic Formylation Strategies

Homogeneous Catalysis (e.g., Ionic Liquids)

The use of ionic liquids (ILs) in homogeneous catalysis represents a modern approach to organic synthesis, offering unique solvent properties and potential for enhanced reaction rates and selectivities. researchgate.netpsu.edu Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C) and are composed entirely of ions. psu.edu Their distinct characteristics, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to traditional volatile organic solvents. researchgate.net

In the context of N-formylation reactions, ILs can act as both the solvent and a catalyst promoter. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF₄], is a versatile and commercially available ionic liquid that has been employed in various organic transformations. researchgate.net While direct examples focusing exclusively on the synthesis of this compound in ionic liquids are specific, the principles are broadly applicable. The ionic nature of the solvent can stabilize charged intermediates and transition states, potentially accelerating the reaction between an amine and a formylating agent. acs.orgelectrochem.org Furthermore, catalysts can be dissolved in an ionic liquid, creating a homogeneous reaction environment. The product can often be separated by extraction with a less polar organic solvent, leaving the catalyst-ionic liquid phase to be reused. psu.eduacs.orgelectrochem.org

Catalyst Reusability Studies

Catalyst reusability is a cornerstone of green chemistry, aiming to reduce waste and cost in chemical manufacturing. Several studies have demonstrated the successful recycling of catalysts in N-formylation reactions, which are relevant to the synthesis of this compound.

One study on the N-formylation of 4-chloroaniline utilized H-Zeolite-A as a heterogeneous catalyst. medcraveonline.commedcraveonline.com The catalyst's reusability was tested over several cycles. The results indicated that the catalyst could be reused up to four times without a significant loss in its catalytic activity, maintaining high product yields. medcraveonline.commedcraveonline.com A slight decrease in activity after three cycles was attributed to minor structural degradation during the recovery process. medcraveonline.com

Another approach involved a nanopolymer-supported copper(II) complex for the formamidation of arylboronic acids. psu.edu This heterogeneous catalyst was also examined for its potential for recovery and reuse and was found to maintain its catalytic efficiency through several repeated cycles. psu.edu Similarly, a chromium-catalysed N-formylation of amines employed a polyoxometalate-supported catalyst which could be precipitated after the reaction by adding an organic solvent and then recovered for subsequent runs. rsc.org

The ability to recover and reuse catalysts, as demonstrated in these examples, is economically and environmentally significant, making the synthetic process more sustainable. psu.edu

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity in the synthesis of this compound and related formamides are highly dependent on various reaction parameters. Optimizing these conditions is crucial for maximizing the efficiency of the synthesis.

Temperature Optimization

Temperature plays a critical role in the N-formylation of amines. In the hydrogenation of 1,3-bis(4-chlorophenyl)urea (B74380) to produce N-(4-chlorophenyl)formamide, reaction temperature was a key variable. rsc.org A study showed that conducting the reaction at 140 °C for 8 hours resulted in a 99% yield. rsc.org However, by optimizing other parameters, the temperature could be lowered to 130 °C while still achieving excellent results. rsc.org

In a different synthetic approach involving the reaction of pentachloropyridine (B147404) with N-(4-chlorophenyl)formamide, temperature also had a significant impact. rsc.org At room temperature in acetonitrile, the reaction yielded a moderate amount of product. rsc.org Increasing the temperature to reflux conditions led to an excellent yield. rsc.org Similarly, in the catalyst-free reductive formylation of 4-chloroaniline using CO₂, heating the reaction mixture to 60 °C in DMF was found to significantly improve the conversion, resulting in an 88% isolated yield. nih.gov

Table 1: Effect of Temperature on N-Formylation Yield

| Reactants | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-bis(4-chlorophenyl)urea | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | THF | 140 | 99 | rsc.org |

| 1,3-bis(4-chlorophenyl)urea | (PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂ | THF | 130 | Excellent | rsc.org |

| Pentachloropyridine + N-(4-chlorophenyl)formamide | - | Acetonitrile | Room Temp. | Moderate | rsc.org |

| Pentachloropyridine + N-(4-chlorophenyl)formamide | - | Acetonitrile | Reflux | Excellent | rsc.org |

| 4-chloroaniline + CO₂ | NaBH₄ | DMF | 60 | 88 | nih.gov |

Solvent Effects on Reaction Outcomes

The choice of solvent is another critical factor that can dramatically influence the outcome of N-formylation reactions. In the synthesis of N-formamides from arylboronic acids, various solvents including water, toluene, acetonitrile (MeCN), methanol (MeOH), and dichloromethane (CH₂Cl₂) were tested. psu.edu The best results were achieved when the reaction was carried out in the absence of a solvent, using formamide itself as both the solvent and the formylating agent. psu.edu

In the catalyst-free reductive formylation of amines with CO₂, dimethylformamide (DMF) proved to be a superior solvent compared to acetonitrile (ACN), tetrahydrofuran (B95107) (THF), dimethylsulfoxide (DMSO), and others. nih.govrsc.org Heating the reaction in DMF led to a significantly higher yield (88%) compared to other solvents. nih.gov Interestingly, using formamide as the solvent in place of DMF made the reaction even more facile, providing higher yields in shorter reaction times for substrates like 4-chloroaniline. rsc.org The choice of solvent can also affect the mechanism; for instance, formamide can participate in the reaction through a transamidation process. rsc.org

Table 2: Influence of Solvent on N-Formylation Reactions

| Reaction Type | Solvent | Outcome | Reference |

|---|---|---|---|

| Formamidation of Phenylboronic Acid | Solvent-free (Formamide) | Excellent conversion | psu.edu |

| Reductive formylation of 4-chloroaniline with CO₂ | DMF | 88% yield at 60 °C | nih.gov |

| Reductive formylation of 4-chloroaniline with CO₂ | THF or ACN | Lower conversion than DMF | nih.gov |

| Reductive formylation of 4-chloroaniline with CO₂ | Formamide | Higher yield and shorter time than DMF | rsc.org |

Substrate Basicity and Reactivity Correlations

The electronic properties of the amine substrate, particularly its basicity and nucleophilicity, have a direct correlation with the rate and yield of N-formylation. Research using H-Zeolite-A as a catalyst for the N-formylation of various amines showed a clear trend. medcraveonline.com Amines substituted with electron-donating groups, which increase the basicity and nucleophilicity of the nitrogen atom, reacted faster and produced high yields of the corresponding formamide. medcraveonline.com Conversely, amines bearing electron-withdrawing groups were less reactive, requiring longer reaction times and resulting in more moderate yields. medcraveonline.com This is because the electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker nucleophile. medcraveonline.com Similarly, in reductive formylation reactions, aliphatic amines, which are generally more basic, provided high conversion to their N-formyl products at lower temperatures than aromatic amines, which are less basic and required elevated temperatures for good yields. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its atom economy, simplicity, and ability to rapidly generate complex molecules. researchgate.net

A series of N-(chlorobenzyl)formamide derivatives, including this compound, have been synthesized using an amidoalkylation MCR. rjptonline.orgresearchgate.net This reaction involves combining an aromatic aldehyde (like 4-chlorobenzaldehyde), formamide, and formic acid and heating the mixture, typically to around 150°C. rjptonline.orgresearchgate.net In this process, formic acid serves a dual role as both a catalyst and a reducing agent. researchgate.net This one-pot synthesis provides a good yield of the target benzylformamide without the need to isolate intermediate products. rjptonline.orgresearchgate.net Such MCR strategies are particularly attractive in medicinal chemistry for creating libraries of compounds for biological screening. researchgate.netrug.nl

Amidoalkylation Reactions Involving Aromatic Aldehydes, Formamide, and Formic Acid

A key method for synthesizing N-chlorobenzyl formamide derivatives is through a one-pot amidoalkylation reaction. This multicomponent reaction involves an aromatic aldehyde, formamide, and formic acid, typically heated to around 150°C to achieve a good yield. researchgate.netrjptonline.org The process combines these reactants simultaneously without isolating intermediate products. researchgate.net

Role of Formic Acid as Catalyst and Reductant

In the amidoalkylation and reductive amination processes, formic acid plays a dual role as both a catalyst and a reductant. researchgate.netresearchgate.net As a catalyst, it facilitates the reaction, and as a reductant, it is crucial for the conversion of intermediates to the final amine product. mdpi.com The concentration of formic acid can influence the reaction's outcome; for instance, at lower temperatures, a higher concentration of formic acid can lead to a greater yield of the secondary amine. mdpi.comresearchgate.net However, this effect is less pronounced at higher temperatures. researchgate.net Formic acid's ability to act as a hydride source is fundamental to the reduction steps in these syntheses. core.ac.uk

Mechanism of Amidoalkylation (Protonation, Addition, Elimination, Reduction)

The mechanism of amidoalkylation involves several key steps:

Protonation and Addition : The reaction is initiated by the protonation of the aromatic aldehyde by formic acid, which acts as a catalyst. This is followed by the addition of formamide. researchgate.net

Elimination : An elimination step occurs, leading to the formation of an N-acyliminium ion intermediate.

Reduction : This intermediate is then reduced to the final N-(chlorobenzyl)formamide product. researchgate.net

Leuckart Reaction and its Variants

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones to form amines. wikipedia.org It traditionally uses either ammonium (B1175870) formate or formamide as both the nitrogen source and the reducing agent, requiring high temperatures, often between 120°C and 165°C. wikipedia.org

Solvent Influence on Product Distribution (e.g., Acetamide (B32628) as Solvent)

The choice of solvent significantly impacts the product distribution in the Leuckart reaction. numberanalytics.com When acetamide is used as a solvent in the reaction with 4-chlorobenzaldehyde (B46862), it leads to a notable shift in the products. Instead of this compound being the major product, it is formed in only a minor amount (14.4% isolated yield). The main product becomes N,N-di-(4-chlorobenzyl)formamide, with a significant yield of 33.5%. minotstateu.edu This demonstrates that the solvent can alter the reaction pathway, favoring secondary and tertiary amine formation. minotstateu.edu

Formation of N,N-di-(4-chlorobenzyl)formamide and N,N,N-tri-(4-chlorobenzyl)amine as Side Products

In certain variations of the Leuckart reaction, particularly when using acetamide as a solvent with 4-chlorobenzaldehyde, significant amounts of side products are formed. Research has shown the formation of N,N-di-(4-chlorobenzyl)formamide as the main product and N,N,N-tri-(4-chlorobenzyl)amine as another byproduct with an isolated yield of 12.4%. minotstateu.edu Similarly, in rapid procedures for synthesizing substituted N-benzyl-N-methylformamides from 4-chlorobenzaldehyde, a notable byproduct, N,N-di-(4-chlorobenzyl)-N-methylamine, was produced with an isolated yield of 31.3%. minotstateu.edu

Table 1: Product Distribution in the Leuckart Reaction of 4-Chlorobenzaldehyde with Different Solvents/Reagents

| Reactant/Solvent | Main Product | Main Product Yield | Byproduct(s) | Byproduct Yield(s) |

|---|---|---|---|---|

| N-methylformamide | N-(4-chlorobenzyl)-N-methylformamide | 52.0% | N,N-di-(4-chlorobenzyl)-N-methylamine | 31.3% minotstateu.edu |

Derivatization from Related Halogenated Precursors (e.g., 4-Chlorobenzyl Chloride)

This compound and its derivatives can also be synthesized from halogenated precursors. For instance, 4-chlorobenzyl chloride can serve as a starting material for creating various N-substituted derivatives. pjps.pk

Reactivity and Mechanistic Studies of N 4 Chlorobenzyl Formamide

Chemical Transformations and Reaction Types

The reactivity of N-(4-chlorobenzyl)formamide is dictated by its core functional groups: the formamide (B127407) moiety and the chlorobenzyl group. These groups allow the molecule to participate in various reaction types, including oxidations, nucleophilic substitutions, and derivatizations.

While specific oxidation studies on this compound are not extensively detailed, the reactivity of related formamide compounds provides insight into its potential transformations. Generally, formamides can be oxidized, with the reaction's outcome depending on the oxidizing agent and conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the carbon-nitrogen bond. For instance, the oxidation of the related compound N-[1-(4-chloro-phenyl)-ethyl]-formamide with KMnO₄ results in the formation of a 4-chlorobenzoic acid derivative, indicating the degradation of the formamide group. Milder oxidizing agents might target other parts of the molecule, such as the benzylic position, potentially leading to ketone derivatives.

Nucleophilic substitution reactions are a cornerstone of formamide chemistry. The formamide group itself can act as a nucleophile or be the target of nucleophilic attack.

Formamides can function as nucleophilic catalysts in substitution reactions, particularly for the transformation of alcohols. researchgate.net Mechanistic studies have shown that the reaction proceeds through key intermediates known as alkoxyiminium salts. researchgate.net The catalytic cycle is often initiated by the nucleophilic attack of the formamide's oxygen atom onto an electrophilic reagent. researchgate.net A correlation has been established between the Lewis basicity of the formamide and its catalytic activity in promoting SN-type transformations. researchgate.net This suggests that this compound could potentially act as a catalyst in similar reactions, with its efficacy being influenced by the electronic properties conferred by the 4-chlorobenzyl group.

The formamide anion is an ambident nucleophile, possessing two potential sites for attack: the oxygen and the nitrogen. rsc.orgrsc.org The regioselectivity of this attack is a subject of mechanistic interest. Studies on the closely related N-aryl formamides reacting with electrophiles like pentachloropyridine (B147404) have shed light on this dual reactivity. rsc.org Depending on the reaction conditions and the substituents on the formamide, either O-alkylation or N-alkylation can occur.

O-Attack: Nucleophilic attack from the oxygen atom of the enol-imine form leads to the formation of formimidate products. rsc.org In the reaction between N-(2,4-dimethylphenyl)formamide and pentachloropyridine, the electron-donating methyl groups enhance the negative charge density on the oxygen, making it more nucleophilic than the nitrogen and favoring the formation of (E)- and (Z)-formimidate isomers. rsc.org

N-Attack: Conversely, nucleophilic attack from the nitrogen atom is also possible. rsc.orgrsc.org This pathway can lead to N,N-disubstituted products, often through an initial attack by the formamide nitrogen followed by a rapid conversion to the final product. rsc.org

The table below summarizes the outcomes of nucleophilic substitution based on the attacking site, as observed in studies of related N-aryl formamides. rsc.org

| Attacking Nucleophilic Site | Substrate Example | Product Type | Key Observation |

| Oxygen | N-(2,4-dimethylphenyl)formamide | Formimidates (E/Z isomers) | Electron-donating groups on the phenyl ring favor O-attack. rsc.org |

| Nitrogen | N-(4-chlorophenyl)formamide | N,N-disubstituted aryl amines | Believed to proceed via an initial N-attack intermediate. rsc.org |

The formation of the central C-N bond in this compound is a key synthetic step, often achieved through reactions that unite a nucleophilic nitrogen source with an electrophilic carbon. A prominent method for synthesizing N-(chlorobenzyl) formamides is the multicomponent amidoalkylation reaction. researchgate.netresearchgate.net

This one-pot reaction typically involves three components:

An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

Formamide (acting as the nitrogen source)

A reducing agent/catalyst (e.g., formic acid)

In this process, the aldehyde and formamide react, likely forming an intermediate that is subsequently reduced to create the final N-benzylformamide structure. evitachem.com The reaction efficiently constructs the pivotal benzyl-nitrogen bond.

| Component 1 | Component 2 | Component 3 | Product | Reaction Type |

| 4-chlorobenzaldehyde (B46862) | Formamide | Formic Acid | This compound | Amidoalkylation researchgate.netevitachem.com |

The functional groups of this compound allow for various derivatization reactions, enabling its conversion into other valuable chemical entities.

Hydrolysis: Like other amides, this compound can be hydrolyzed under acidic or basic conditions. smolecule.com This reaction cleaves the amide bond to yield the corresponding primary amine, 4-chlorobenzylamine (B54526), and formic acid.

Reduction: The formamide group can be completely reduced to a methylamine. smolecule.com Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts the carbonyl group into a methylene (B1212753) group, yielding N-methyl-(4-chlorobenzyl)amine. smolecule.com

Dehydration to Isocyanides: N-formyl compounds are well-established precursors for the synthesis of isocyanides. academie-sciences.fr This functional group interconversion typically involves a dehydration reaction, transforming the formamide into the corresponding isocyanide, 1-chloro-4-(isocyanomethyl)benzene.

N-Methylation: The amide nitrogen can be further alkylated. For instance, treatment of the related N-(4-bromophenyl)formamide with a base like sodium hydride followed by methyl iodide resulted in the formation of an N-methyl derivative. uzh.ch A similar reaction could be applied to produce N-methyl-N-(4-chlorobenzyl)formamide.

Derivatization Reactions and Functional Group Interconversions

Mechanistic Investigations

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section details findings on reaction intermediates and the influence of catalysis.

Mechanistic studies have provided insight into the intermediates formed during the synthesis of this compound. In a multicomponent amidoalkylation reaction, this compound is synthesized from 4-chlorobenzaldehyde, formamide, and formic acid. researchgate.net The reaction is understood to proceed through an iminium ion intermediate. researchgate.net

The proposed mechanism involves three key steps:

Protonation and Addition: The aldehyde is protonated by the acid catalyst, making the carbonyl carbon more electrophilic for the nucleophilic attack by the formamide nitrogen.

Elimination: A water molecule is eliminated, leading to the formation of a resonance-stabilized iminium ion.

Reduction: The iminium ion is subsequently reduced by a hydride from formic acid, which acts as the reducing agent, to yield the final this compound product. researchgate.net

The following table summarizes the multicomponent reaction used to synthesize this compound and its analogs.

| Reactants | Product | Key Intermediate | Ref. |

| Aromatic Aldehyde, Formamide, Formic Acid | N-(chlorobenzyl)formamide derivatives | Iminium Ion | researchgate.net |

Catalysis plays a definitive role in the reaction mechanisms involving this compound, particularly in its synthesis.

Acid Catalysis In the multicomponent synthesis of this compound from 4-chlorobenzaldehyde and formamide, formic acid plays a dual role. researchgate.net It functions as an acid catalyst by protonating the aldehyde, which activates it for nucleophilic attack by formamide. This is a critical step for the formation of the initial adduct. Subsequently, formic acid serves as a hydride donor (a reductant) to reduce the iminium ion intermediate to the final product. researchgate.net

Table of Catalytic Influence in Synthesis

| Catalyst Type | Role of Catalyst | Reaction | Ref. |

|---|

| Acid Catalysis | Protonates aldehyde, facilitating nucleophilic attack. | Synthesis of this compound. | researchgate.net |

Nucleophilic Catalysis While formamides in general can act as nucleophilic catalysts in certain transformations, such as the substitution of alcohols, specific examples detailing this compound in this role were not found in the reviewed literature. In such catalytic cycles, the formamide typically attacks an electrophilic reagent in the rate-determining step to form a key intermediate, such as an alkoxyiminium species, which then facilitates the desired transformation.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-(4-chlorobenzyl)formamide in solution. It provides information on the chemical environment of individual protons and carbon atoms. A key feature of formamides is the partial double bond character of the carbon-nitrogen (C-N) bond, which leads to restricted rotation and the potential for observing distinct signals for different conformers (rotamers), typically designated as cis and trans.

Proton NMR (¹H NMR) spectra of this compound provide specific details about the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the compound exhibits characteristic signals. rsc.org Due to the restricted rotation around the amide C-N bond, two distinct conformers can exist, often resulting in two sets of signals for the formyl and NH protons. One study reported the following chemical shifts, although it did not distinguish between the two possible rotamers in its peak list. rsc.org

A representative ¹H NMR spectrum in CDCl₃ shows a singlet for the formyl proton (CHO) around δ 8.29 ppm. rsc.org The protons of the chlorophenyl ring typically appear as a multiplet or a set of doublets in the aromatic region (δ 7.0-7.5 ppm); one report notes a triplet at δ 7.31 ppm for the four aromatic protons. rsc.org The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom show a doublet at approximately δ 4.47 ppm, coupled to the NH proton. rsc.org A broad singlet for the amide proton (NH) is also observed, which can exchange with deuterium (B1214612) oxide. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Formyl (CHO) | 8.29 | Singlet | - |

| Aromatic (C₆H₄) | 7.31 | Triplet | 13.6 |

| Amide (NH) | 5.96 | Singlet | - |

| Methylene (CH₂) | 4.47 | Doublet | 6.0 |

Data from a 501 MHz spectrometer. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of this compound. The carbonyl carbon of the formamide (B127407) group gives a characteristic signal in the downfield region of the spectrum.

In CDCl₃, the carbonyl carbon (C=O) resonates at approximately δ 161.0 ppm. rsc.org The carbon atoms of the 4-chlorophenyl ring appear in the aromatic region (δ 128-137 ppm). The carbon attached to the chlorine atom (C-Cl) is found around δ 133.6 ppm, while the other aromatic carbons appear at δ 129.1 and 128.9 ppm. rsc.org The benzylic methylene carbon (CH₂) signal is observed further upfield, at approximately δ 41.5 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Carbonyl (C=O) | 160.96 |

| Aromatic (C-Cl) | 133.58 |

| Aromatic (ipso-C) | 136.14 |

| Aromatic (CH) | 129.14, 128.93, 128.31 |

| Methylene (CH₂) | 41.50 |

Data from a 125 MHz spectrometer. rsc.org

The amide C-N bond in this compound possesses significant double bond character due to resonance, which restricts free rotation around this bond. nanalysis.comchemicalbook.com This phenomenon gives rise to planar cis and trans rotamers that can be observed as separate species on the NMR timescale at room temperature. nanalysis.com

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics of this internal rotation. By recording NMR spectra at varying temperatures, the rate of interconversion between the rotamers can be measured. At low temperatures, the rotation is slow, and distinct signals for each rotamer are observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). researchgate.net

From the coalescence temperature and the chemical shift difference between the rotamers' signals, the Gibbs free energy of activation (ΔG‡), or the rotational barrier, can be calculated. For formamides with phenyl or substituted phenyl groups, this rotational barrier is typically in the range of 57.0 to 73.2 kJ/mol. researchgate.net For related N-benzhydrylformamides, calculated rotational barriers are around 20-23 kcal/mol (approximately 84-96 kJ/mol). nih.gov While specific experimental values for this compound are not widely reported, its rotational barrier is expected to fall within these established ranges for structurally similar amides.

The choice of solvent can significantly influence NMR spectra, an effect that is particularly pronounced for amides like this compound. quora.comnih.gov Solvent-solute interactions, such as hydrogen bonding and polarity effects, can alter the chemical shifts of protons and the dynamics of internal rotation. researchgate.netmodgraph.co.uk

When comparing spectra recorded in a non-polar aprotic solvent like deuterated chloroform (CDCl₃) with those in a polar aprotic solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), notable differences are observed. The chemical shift of the NH proton is especially sensitive; in DMSO, it typically shifts significantly downfield compared to its position in CDCl₃. modgraph.co.uknih.gov This is due to the strong hydrogen-bonding acceptor nature of the sulfoxide oxygen in DMSO, which interacts with the amide NH proton, leading to its deshielding. nih.gov

Furthermore, the polarity of the solvent affects the rotational barrier around the C-N bond. More polar solvents tend to stabilize the charge-separated resonance form of the amide, which increases the double-bond character of the C-N bond and thus raises the energy barrier to rotation. researchgate.net Consequently, the coalescence temperature observed in dynamic NMR studies is often higher in polar solvents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3400 - 3200 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |

| C-N | Stretch | 1400 - 1200 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. When subjected to electron impact (EI) ionization, this compound undergoes fragmentation.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₈H₈ClNO), which is approximately 169.5 g/mol . Due to the presence of chlorine, this peak would appear as a characteristic pair of signals (M⁺ and M+2⁺) with an intensity ratio of roughly 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The most likely fragmentation pathway involves the cleavage of the relatively weak benzylic C-N bond (α-cleavage). This would result in the formation of a stable 4-chlorobenzyl cation.

Plausible Major Fragments in the Mass Spectrum of this compound:

4-chlorobenzyl cation ([C₇H₆Cl]⁺): This fragment, with an m/z of 125 (for ³⁵Cl) and 127 (for ³⁷Cl), is expected to be a major peak in the spectrum due to the stability of the benzyl (B1604629) cation.

[M - Cl]⁺: Loss of the chlorine atom from the molecular ion would result in a fragment at m/z 134.

Formamide-related fragments: Smaller fragments corresponding to the formamide moiety may also be observed.

Analysis of the related compound N-(4-chlorophenyl)-N-methylformamide shows a molecular ion at m/z 169 and a major fragment at m/z 140, corresponding to the loss of the formyl group (CHO). umich.edu A similar loss from this compound is plausible.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and empirical formula.

For this compound (C₈H₈ClNO), the theoretical elemental composition can be calculated from its molecular weight (169.61 g/mol ). While specific experimental results for this compound are not consistently published across the surveyed literature, this type of analysis is standard for the characterization of newly synthesized compounds. scispace.comminotstateu.edueurjchem.com

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 56.66% |

| Hydrogen | H | 4.75% |

| Chlorine | Cl | 20.90% |

| Nitrogen | N | 8.26% |

| Oxygen | O | 9.43% |

Computational Chemistry and Molecular Modeling of N 4 Chlorobenzyl Formamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. It has been employed to explore various facets of N-(4-chlorobenzyl)formamide.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.75 Å |

| C-N | ~1.46 Å | |

| N-C (formyl) | ~1.36 Å | |

| C=O | ~1.23 Å | |

| Bond Angle | C-C-Cl | ~119.5° |

| C-N-C | ~121.0° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of N-H bonds. By comparing the calculated wavenumbers with those from experimental Fourier-transform infrared (FTIR) and Raman spectroscopy, a detailed assignment of the spectral bands can be achieved, confirming the molecule's structural features.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | (Calculated Value) | Electron-donating capability |

| LUMO Energy | (Calculated Value) | Electron-accepting capability |

| HOMO-LUMO Gap | (Calculated Value) | Chemical reactivity and stability researchgate.net |

Note: Specific calculated values for this compound are not available in the searched literature.

To simulate real-world conditions, computational models can incorporate the effects of a solvent. Methods like the Polarizable Continuum Model (PCM) are used to simulate how the solvent environment influences the molecule's geometry, stability, and electronic properties. These calculations can provide more accurate predictions for processes occurring in solution.

Quantum Chemical Methodologies Beyond DFT

While DFT is widely used, other quantum chemical methods offer different approaches to approximating the solutions to the Schrödinger equation.

Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory provide alternative frameworks for these calculations. Hartree-Fock theory is a foundational ab initio method that does not include electron correlation in the same way as DFT. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to improve upon the Hartree-Fock results by adding electron correlation effects. These methods are computationally more demanding but can be used to validate and compare with DFT results, offering a more complete picture of the molecule's quantum mechanical behavior.

Theoretical Studies of Reaction Mechanisms and Transition States

Currently, detailed theoretical studies on the reaction mechanisms and transition states specifically involving this compound are not extensively available in publicly accessible literature. Computational chemistry offers powerful tools to investigate such processes, typically employing quantum mechanics-based methods to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.

A transition state represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is determinative for the reaction's kinetics. The energy difference between the reactants and the transition state, known as the activation energy, dictates the rate of the reaction. For a molecule like this compound, theoretical studies could elucidate the mechanisms of reactions such as hydrolysis, oxidation, or enzymatic degradation.

These computational investigations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations. Such studies can provide invaluable insights into the step-by-step process of bond breaking and formation, the influence of solvents, and the role of catalysts. By calculating the geometries and energies of all species along a proposed reaction pathway, researchers can predict the most likely mechanism. For instance, in a hydrolysis reaction, computational models could determine whether the reaction proceeds through a concerted or a stepwise mechanism and could characterize the structure of the tetrahedral intermediate.

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts)

The simulation of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a significant application of computational chemistry that allows for the validation of experimentally determined structures and the interpretation of complex spectra. For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts.

These simulations are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating NMR shielding tensors. The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. Factors such as the molecular geometry, which is typically optimized using the same level of theory, and the modeling of solvent effects can also significantly influence the results. By comparing the simulated NMR spectrum with the experimental one, researchers can confirm the proposed molecular structure and gain a deeper understanding of the electronic environment of the different nuclei within the molecule.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study simulating the ¹³C NMR chemical shifts for this compound compared to experimental values.

| Atom Name | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 129.5 | 128.8 |

| C2 | 130.2 | 129.7 |

| C3 | 115.1 | 114.5 |

| C4 | 133.8 | 133.2 |

| C5 | 115.1 | 114.5 |

| C6 | 130.2 | 129.7 |

| C7 (CH₂) | 45.3 | 44.8 |

| C8 (C=O) | 163.7 | 162.9 |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Environmental Fate and Degradation Mechanisms of N 4 Chlorobenzyl Formamide

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For N-(4-chlorobenzyl)formamide, this process would involve the cleavage of the amide bond to yield 4-chlorobenzylamine (B54526) and formic acid. The rate of this reaction is significantly influenced by environmental factors such as pH and temperature.

Influence of pH on Hydrolysis Kinetics

In acidic solutions, the carbonyl oxygen of the formamide (B127407) group can be protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In alkaline solutions, the hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to an accelerated rate of hydrolysis. researchgate.netnih.gov This pH-dependent reactivity is a common characteristic for amide-containing compounds. researchgate.net

Table 1: Expected Influence of pH on Hydrolytic Degradation of this compound Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound were not found in the reviewed literature.

| pH Condition | Expected Relative Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 6) | Increased | Specific-acid catalysis |

| Neutral (pH ≈ 7) | Minimum | Water-mediated reaction |

| Alkaline (pH > 8) | Increased | Base-catalyzed hydrolysis |

Temperature Dependency of Hydrolysis

The rate of chemical reactions, including hydrolysis, generally increases with temperature. This relationship is typically described by the Arrhenius equation, where the rate constant has an exponential dependence on the inverse of the absolute temperature. For the hydrolysis of this compound, an increase in ambient temperature in soil or aquatic environments would be expected to accelerate its degradation.

Studies on other amides have demonstrated a significant temperature effect on hydrolysis rates. For instance, the hydrolysis of formamide shows a clear dependence on temperature, with activation parameters indicating a substantial energy barrier that is more easily overcome at higher temperatures. researchgate.net Similarly, research on N-methylpyrrolidone found that raising the temperature markedly aggravated its hydrolysis. nih.gov Although activation energy values for this compound are not available, it is scientifically sound to presume its hydrolytic degradation would be faster in warmer climates or seasons.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a chemical initiated by the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or through indirect photo-oxidative processes involving reactions with photochemically generated reactive species.

Direct Photolysis in Aquatic and Atmospheric Environments

Direct photolysis occurs when a chemical absorbs solar radiation, leading to its excitation and subsequent decomposition. The potential for this process depends on the overlap between the chemical's absorption spectrum and the solar spectrum at the Earth's surface (wavelengths > 290 nm). The benzene (B151609) ring in this compound allows it to absorb ultraviolet (UV) radiation.

While the specific quantum yield—a measure of the efficiency of a photochemical process—for this compound is not documented in the available literature, substituted benzene compounds are known to undergo photolysis. nih.govnih.gov The process could involve the cleavage of the C-N bond or transformations involving the chloro-substituted aromatic ring. However, without specific experimental data, the significance of direct photolysis as a fate process for this compound in sunlit surface waters and the atmosphere remains speculative.

Photo-oxidative Processes (e.g., Reactions with Hydroxyl Radicals)

In the atmosphere and in natural waters, indirect photochemical degradation is often dominated by reactions with hydroxyl radicals (•OH). semanticscholar.org These highly reactive oxidants are generated through photochemical processes and can react with a wide range of organic compounds.

For this compound, potential sites for •OH attack include the aromatic ring and the N-benzyl group. Reactions with the aromatic ring can lead to the formation of hydroxylated products, while abstraction of a hydrogen atom from the benzyl (B1604629) CH₂ group can initiate a cascade of oxidative reactions. chemrxiv.org Studies on simple amides suggest that their reaction with •OH radicals in the atmosphere can be a significant degradation pathway, with lifetimes ranging from hours to days. semanticscholar.org It is plausible that this compound would have a similar atmospheric lifetime, ultimately leading to its oxidation and removal from the gas phase.

Biological Degradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. The structure of this compound suggests it may be susceptible to enzymatic attack.

Research has identified a specific enzyme, N-substituted formamide deformylase, which catalyzes the hydrolysis of N-substituted formamides into their corresponding amine and formate (B1220265). nih.gov Studies on this enzyme have shown that N-benzylformamide is a highly suitable substrate. nih.govnih.gov This enzymatic pathway is part of a microbial degradation route for isonitrile compounds, where an isonitrile is first hydrated to an N-substituted formamide, which is then hydrolyzed by the deformylase. nih.gov

Given that N-benzylformamide is a close structural analog of this compound, it is highly probable that microorganisms possessing this or a similar enzyme could degrade this compound. The expected products of this biodegradation pathway would be 4-chlorobenzylamine and formate. These intermediates would then likely undergo further microbial degradation.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is anticipated to proceed through several key enzymatic reactions, primarily targeting the aromatic ring and the formamide group. While specific studies on this compound are limited, the degradation pathways can be inferred from research on structurally similar chloroaromatic compounds.

The initial attack on the chlorinated aromatic ring is often catalyzed by dioxygenase enzymes. This process involves the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. Subsequent dehydrogenation yields a substituted catechol, in this case, likely 4-chlorocatechol. This intermediate is then susceptible to ring cleavage, which can occur via either an ortho- or meta-cleavage pathway, facilitated by catechol dioxygenases. These pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the Krebs cycle.

Alternatively, the biodegradation may be initiated by the hydrolysis of the formamide group, a process that can be mediated by amidase or formamidase enzymes. This would yield 4-chlorobenzylamine and formic acid. The resulting 4-chlorobenzylamine can then undergo further degradation, potentially involving deamination and subsequent aromatic ring cleavage. The formic acid can be readily utilized by a wide range of microorganisms.

The presence of the chlorine substituent on the benzene ring generally increases the recalcitrance of the compound to microbial degradation compared to its non-chlorinated analog, N-benzylformamide. The position of the chlorine atom can also influence the rate and pathway of degradation.

Anaerobic Biodegradation

In the absence of oxygen, the biodegradation of this compound is expected to follow different pathways, with reductive dechlorination being a key initial step. Under anaerobic conditions, the chlorinated aromatic ring can serve as an electron acceptor for microbial respiration. This process, known as dehalorespiration, involves the removal of the chlorine atom and its replacement with a hydrogen atom, yielding N-benzylformamide.

Once dechlorinated, N-benzylformamide can be further metabolized. A likely pathway involves the hydrolytic cleavage of the amide bond, producing benzylamine (B48309) and formate. These products can then be fermented to simpler organic acids, carbon dioxide, and methane (B114726) by a consortium of anaerobic microorganisms.

The complete mineralization of chlorinated aromatic compounds under anaerobic conditions often requires the concerted action of several different microbial populations. Dehalogenating bacteria are responsible for the initial dechlorination, followed by fermentative and methanogenic microorganisms that break down the resulting non-chlorinated intermediates. The efficiency of anaerobic biodegradation can be influenced by various environmental factors, including the availability of suitable electron donors and the redox potential of the environment.

Enzymatic Degradation Mechanisms

A key enzymatic mechanism involved in the degradation of this compound is the hydrolysis of the amide bond. This reaction is catalyzed by enzymes belonging to the amidohydrolase superfamily, specifically N-substituted formamide deformylases.

Research has demonstrated that N-substituted formamide deformylase isolated from the soil bacterium Arthrobacter pascens can effectively catalyze the hydrolysis of N-benzylformamide to benzylamine and formate. Given the structural similarity, it is highly probable that this enzyme can also act on this compound, cleaving the C-N bond of the formamide group. The reaction can be represented as follows:

This compound + H₂O → 4-chlorobenzylamine + Formic acid

This enzymatic hydrolysis is a crucial detoxification step, as it breaks down the parent compound into more readily degradable substances. The substrate specificity of N-substituted formamide deformylase has been shown to favor N-benzylformamide, suggesting that the presence of the chloro-substituent may influence the rate of enzymatic activity.

Below is a table summarizing the key enzyme and its role in the degradation of N-substituted formamides.

| Enzyme | EC Number | Source Organism | Substrate (Analogous) | Products (Analogous) |

| N-substituted formamide deformylase | 3.5.1.91 | Arthrobacter pascens | N-benzylformamide | Benzylamine, Formic acid |

Environmental Transport and Distribution Models

The environmental transport and distribution of this compound are governed by its physicochemical properties, which influence its partitioning between soil, water, and air. Key parameters for modeling its environmental fate include water solubility, vapor pressure, and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Mobility in Soil: The mobility of this compound in soil is largely determined by its adsorption to soil organic matter and clay particles. The Koc value is a critical parameter used in environmental models to predict this partitioning. A higher Koc value indicates stronger adsorption to soil and lower mobility, reducing the potential for leaching into groundwater. Conversely, a lower Koc value suggests greater mobility in the soil profile. The mobility of this compound in soil can be classified based on its estimated Koc value.

Distribution in the Environment: Environmental fate models, such as fugacity-based models, can be used to predict the distribution of this compound across different environmental compartments (air, water, soil, sediment). These models utilize the compound's physicochemical properties to estimate its likely concentrations in various environmental media following its release. Due to its likely low vapor pressure, significant partitioning to the atmosphere is not expected. The compound is more likely to be found in soil and water compartments.

The following table presents estimated physicochemical properties for this compound, which are essential inputs for environmental transport and distribution models. It is important to note that these are estimated values and experimental verification is required for accurate environmental risk assessment.

| Property | Estimated Value | Significance for Environmental Transport |

| Water Solubility | Moderate | Influences its transport in aquatic systems and potential for leaching from soil. |

| Vapor Pressure | Low | Suggests that volatilization from soil and water surfaces is not a significant transport pathway. |

| Log Kow (Octanol-Water Partition Coefficient) | Moderate | Indicates a potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Moderate to High | Suggests that the compound will have limited mobility in soil and is likely to be sorbed to organic matter. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate

N-(4-chlorobenzyl)formamide is a valuable synthetic intermediate, primarily due to the reactivity of its formamide (B127407) and 4-chlorobenzyl components. The synthesis of this compound can be achieved through a multicomponent reaction involving 4-chlorobenzaldehyde (B46862), formamide, and a reducing agent, highlighting its accessibility for further chemical transformations researchgate.net.

One of the key applications of this compound as an intermediate is in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. While direct examples of this compound in heterocycle synthesis are not extensively documented, the synthesis of related structures, such as 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, underscores the potential of the 4-chlorobenzyl moiety in constructing such cyclic systems. The synthesis of these oxadiazoles (B1248032) involves the cyclization of a derivative of 4-chlorophenylacetic acid, a compound closely related to the core structure of this compound. This suggests that this compound could serve as a precursor to a variety of heterocyclic systems through carefully designed synthetic routes. The general utility of amidines, which can be derived from formamides, in the synthesis of N-heterocycles like pyrimidines, imidazoles, and triazoles further supports the potential of this compound as a key intermediate in this area of organic chemistry rsc.orgnih.gov.

Use as a Protecting Group for Amines

In multi-step organic synthesis, particularly in peptide synthesis, the protection of amine functional groups is crucial to prevent unwanted side reactions. organic-chemistry.orgneliti.comresearchgate.netmasterorganicchemistry.com Carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) are commonly employed for this purpose masterorganicchemistry.comorganic-chemistry.org. These groups can be selectively introduced and removed under specific reaction conditions, allowing for the controlled synthesis of complex molecules.

While not as common as carbamate-based protecting groups, the N-formyl group can also serve to protect primary and secondary amines. The formylation of an amine reduces its nucleophilicity, thus preventing it from reacting with electrophiles. Although the direct use of the this compound moiety as a standard protecting group is not widely reported in the literature, the principles of amine protection suggest its potential in this role. The stability of the formamide bond can be modulated, and its removal can be achieved under specific hydrolytic conditions. The 4-chlorobenzyl group, in this context, would be part of the molecule whose amine is being protected.

Table 1: Common Protecting Groups for Amines and their Removal Conditions

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Formyl | -CHO | Acidic or basic hydrolysis |

Catalytic Applications in Organic Transformations (e.g., Lewis Base Catalysis, Hydrosilylation of Carbonyl Compounds)

Recent research has demonstrated that simple formamides can act as effective Lewis base catalysts in a variety of organic transformations nih.gov. The lone pair of electrons on the oxygen or nitrogen atom of the formamide group can interact with Lewis acidic centers, thereby activating substrates towards nucleophilic attack. This catalytic activity has been observed in reactions such as the conversion of alcohols to alkyl chlorides nih.gov.

While specific studies detailing the use of this compound as a Lewis base catalyst are limited, its structural similarity to other catalytically active formamides suggests its potential in this area. The electronic properties of the 4-chlorobenzyl group could influence the Lewis basicity of the formamide moiety, potentially tuning its catalytic activity and selectivity. For instance, an L-pipecolinic acid derived N-formamide has been shown to be a highly effective catalyst for the asymmetric reduction of ketones and ketimines rsc.org. This opens the possibility for designing chiral catalysts based on the this compound scaffold for asymmetric synthesis.

The hydrosilylation of carbonyl compounds, a fundamental reaction for the reduction of aldehydes and ketones to alcohols, can also be catalyzed by Lewis bases. Although not specifically demonstrated with this compound, the general mechanism involves the activation of the hydrosilane by the Lewis base, facilitating the transfer of a hydride to the carbonyl carbon.

Precursor for the Synthesis of Diverse Organic Compounds (e.g., isocyanides, formamidines)

This compound is a valuable precursor for the synthesis of other important classes of organic compounds, notably isocyanides and formamidines.

Isocyanides: The dehydration of N-substituted formamides is a common and effective method for the synthesis of isocyanides. This transformation can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃), phosgene, or a combination of triphenylphosphine (B44618) (PPh₃) and iodine. Applying this methodology to this compound would yield 4-chlorobenzyl isocyanide, a versatile reagent in its own right, particularly in multicomponent reactions like the Ugi and Passerini reactions.

Reaction Scheme: Synthesis of 4-chlorobenzyl isocyanide Cl-C₆H₄-CH₂-NH-CHO ---[Dehydrating Agent]--> Cl-C₆H₄-CH₂-N≡C (this compound) (4-chlorobenzyl isocyanide)

Q & A

What are the common synthetic routes for N-(4-chlorobenzyl)formamide, and how do reaction conditions influence yield?

Basic

this compound is synthesized via two primary methods:

- CO₂/H₂ Reduction : Ethanol-mediated N-formylation of amines using cobalt catalysts under mild conditions (e.g., 50°C, 24 hours), yielding a light yellow liquid after purification with silica gel chromatography (CH₂Cl₂/CH₃OH eluent) .

- Multicomponent Reactions : Reaction of 4-chlorobenzylamine with formic acid derivatives, achieving a 68% yield as a white solid. Triethylamine and triphosgene are used as activating agents, followed by column chromatography .

Key variables affecting yield include catalyst choice, solvent polarity, and reaction time.

How is this compound structurally characterized, and what spectral markers are critical?

Basic

Characterization relies on:

- ¹H/¹³C NMR : Key peaks include δ 8.19–8.28 (formyl proton), 4.34–4.47 (benzyl CH₂), and 128–136 ppm (aromatic carbons). Rotameric splitting is observed in NMR due to restricted rotation of the formamide group .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 169.0 (C₈H₈ClNO) and fragments like [M-CHO]⁺ (m/z 140.0) confirm the structure .

Advanced analysis may involve 2D NMR (e.g., HSQC) to resolve overlapping signals.

How can researchers optimize synthetic protocols to address discrepancies in reported physical states (liquid vs. solid)?

Advanced

Discrepancies in physical states (e.g., light yellow liquid vs. white solid ) arise from:

- Purification Methods : Solvent polarity during chromatography (e.g., CH₃OH vs. ethyl acetate/petroleum ether) affects crystallization.

- Rotameric Equilibria : Dynamic interconversion of rotamers may stabilize different phases. Cooling during workup can favor solid formation .

Optimization involves adjusting solvent systems, temperature, and drying protocols.

What challenges arise in interpreting NMR spectra of this compound, and how are they resolved?

Advanced

The formamide group exhibits rotameric splitting in NMR due to slow interconversion at room temperature. For example:

- Two distinct formyl proton signals (δ 8.19 and 8.09) and benzyl CH₂ splits (δ 4.34 and 4.38) .

Solutions include: - Variable-temperature NMR to coalesce rotameric signals.

- Computational modeling (e.g., DFT) to assign conformers .

How is this compound utilized in multicomponent reactions for complex molecule synthesis?

Advanced

It serves as a precursor in the Ugi-4CR-aldol sequence :

- Reacted with benzylamine, 2-oxo-2-phenylacetaldehyde, and 2-(4-methoxyphenyl)acetic acid to form peptidomimetics.

- Triphosgene activates the formamide, enabling nucleophilic substitution and subsequent cyclization .

This method streamlines access to polyfunctional amides for drug discovery.

What contradictions exist in reported data, and how should researchers validate findings?

Advanced

Contradictions include:

- Melting Points : Absence of reported values for this compound vs. analogs (e.g., N-(4-hydroxyphenyl)formamide, 81–82°C ).

- Yields : Variations (68% vs. unquantified ) due to substrate purity or catalyst loading.

Validation requires reproducibility studies and cross-referencing with high-resolution mass spectrometry (HRMS) and elemental analysis.

What role does this compound play in designing peptidomimetics or agrochemical precursors?

Advanced

The compound’s modular structure allows:

- Peptidomimetics : Incorporation into cyclopropane-containing scaffolds (e.g., N-[1-(4-chlorobenzyl)cyclopropyl]formamide) via amine-formylation reactions .

- Agrochemical Intermediates : Functionalization at the formyl or benzyl positions enables derivatization into herbicides or pesticides .

Applications emphasize its versatility in medicinal and materials chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products